molecular formula C11H13BrN2O2 B8076518 (4-Amino-2-bromophenyl)(morpholino)methanone CAS No. 2007920-20-7

(4-Amino-2-bromophenyl)(morpholino)methanone

Cat. No.: B8076518
CAS No.: 2007920-20-7
M. Wt: 285.14 g/mol
InChI Key: KLWLGLOKGPWKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-2-bromophenyl)(morpholino)methanone: is a chemical compound characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-bromophenyl)(morpholino)methanone typically involves multiple steps, starting with the bromination of an appropriate phenyl compound followed by the introduction of the morpholine and amino groups. One common method is the reaction of 2-bromophenol with chloroform in the presence of a base to form the corresponding benzophenone derivative, which is then further reacted with morpholine and an amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-Amino-2-bromophenyl)(morpholino)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in a nitro-substituted derivative.

  • Reduction: The nitro group, if present, can be reduced to an amine, leading to the formation of different amine derivatives.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Nitro derivatives

  • Amine derivatives

  • Alkyl or aryl-substituted derivatives

Scientific Research Applications

(4-Amino-2-bromophenyl)(morpholino)methanone: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Amino-2-bromophenyl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The morpholine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

(4-Amino-2-bromophenyl)(morpholino)methanone: is compared with other similar compounds, such as:

  • (4-Bromophenyl)(morpholino)methanone: Lacks the amino group, resulting in different reactivity and applications.

  • (2-Bromophenyl)(morpholino)methanone: Different position of the bromine atom, leading to variations in chemical behavior.

  • (4-Amino-2-chlorophenyl)(morpholino)methanone: Similar structure but with a chlorine atom instead of bromine, affecting its properties and uses.

Properties

IUPAC Name

(4-amino-2-bromophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLGLOKGPWKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232773
Record name Methanone, (4-amino-2-bromophenyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-20-7
Record name Methanone, (4-amino-2-bromophenyl)-4-morpholinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-amino-2-bromophenyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.